molecular formula C20H18N4OS2 B2438294 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 536702-56-4

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2438294
CAS No.: 536702-56-4
M. Wt: 394.51
InChI Key: WJDHDJMYXPDRKX-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiadiazole ring and an indole moiety, suggests it may have interesting pharmacological properties.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS2/c1-2-17-23-24-20(27-17)22-16(25)12-26-19-14-10-6-7-11-15(14)21-18(19)13-8-4-3-5-9-13/h3-11,21H,2,12H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDHDJMYXPDRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Indole Derivative Preparation: The indole moiety can be prepared through Fischer indole synthesis or other established methods.

    Coupling Reaction: The final step involves coupling the thiadiazole derivative with the indole derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The hydrogen atoms on the indole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the indole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiadiazole and indole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with various biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds with thiadiazole and indole moieties can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]propionamide

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is unique due to its specific substitution pattern on the thiadiazole and indole rings, which may confer distinct biological activities compared to similar compounds. Its unique structure could result in different pharmacokinetics, binding affinities, and overall biological effects.

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is a compound that integrates a thiadiazole moiety with an indole derivative. This structural combination suggests potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its cytotoxicity against various cancer cell lines and its antibacterial properties.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₅N₃S₂
  • Molecular Weight : 297.41 g/mol
  • CAS Number : Not specifically listed but related to similar compounds.

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)Reference
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideMDA-MB-231 (Breast cancer)9
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideSK-MEL-2 (Skin cancer)4.27
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yldiazenyl)-1-methyl-2-phenylindoleVarious (including prostate and colon)22.19 (PC3)

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, demonstrating the efficacy of these compounds in targeting cancer cells.

The mechanism through which thiadiazole derivatives exert their cytotoxic effects typically involves:

  • Induction of Apoptosis : Many studies report that these compounds trigger programmed cell death in cancer cells through intrinsic pathways.
  • Inhibition of Cell Proliferation : Compounds have been shown to disrupt cell cycle progression.
  • Targeting Specific Pathways : Some derivatives act as inhibitors of specific kinases or other proteins involved in cancer progression.

Antimicrobial Activity

In addition to anticancer properties, there is evidence suggesting that thiadiazole derivatives possess antimicrobial activity. For example:

  • Bacterial Inhibition : Compounds have been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, showing significant antibacterial effects.
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several studies highlight the biological activities of related compounds:

  • Study on Anticancer Activity :
    • Researchers synthesized various thiadiazole derivatives and evaluated their effects on multiple cancer cell lines.
    • Results indicated that modifications in substituents significantly influenced cytotoxicity profiles.
  • Antimicrobial Evaluation :
    • A series of 1,3,4-thiadiazole derivatives were tested against common bacterial strains.
    • The results demonstrated selective toxicity towards bacterial cells while sparing normal human cells.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide?

Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the formation of the thiadiazole ring followed by sulfanyl-acetamide coupling. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO are preferred for coupling reactions due to their ability to stabilize intermediates .
  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
  • Catalysts : Sodium hydride or triethylamine are commonly used to deprotonate thiol groups during sulfanyl linkage formation .
  • Yield optimization : Stepwise purification (e.g., column chromatography) and recrystallization improve purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns protons and carbons in the thiadiazole, indole, and acetamide moieties. For example, the indole NH proton appears as a singlet near δ 10.5 ppm, while thiadiazole carbons resonate at 160–170 ppm .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions like the phenyl-indolyl group .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak) and fragmentation patterns indicative of the sulfanyl-acetamide bond .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • Antimicrobial activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined via broth microdilution .
  • Anticancer potential : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values <50 µM suggest therapeutic relevance .
  • Enzyme inhibition : Test lipoxygenase or cyclooxygenase inhibition to evaluate anti-inflammatory potential .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer:

  • Analog synthesis : Modify substituents on the indole (e.g., electron-withdrawing groups at the 2-phenyl position) or thiadiazole (e.g., ethyl to isopropyl) to assess impact on bioactivity .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA topoisomerase II or microbial enzymes .
  • Pharmacophore mapping : Identify critical moieties (e.g., sulfanyl linkage, indole ring) using 3D-QSAR models .

Q. How can advanced spectroscopic methods resolve ambiguities in reaction intermediates?

Methodological Answer:

  • X-ray crystallography : Determine crystal structures of intermediates (e.g., thiadiazole precursors) to confirm regiochemistry and stereochemistry .
  • In situ FTIR : Monitor real-time reaction progress (e.g., disappearance of S-H stretches at 2550 cm⁻¹ during sulfanyl coupling) .
  • LC-MS/MS : Track byproducts (e.g., oxidized sulfanyl groups) during synthesis .

Q. How should contradictory data on biological activity be analyzed?

Methodological Answer:

  • Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values and compare across studies .
  • Mechanistic studies : Perform Western blotting (e.g., apoptosis markers like caspase-3) or ROS assays to validate activity pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.